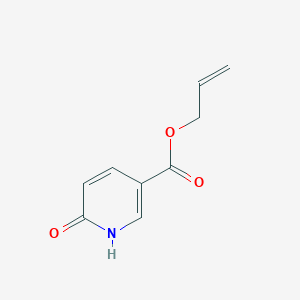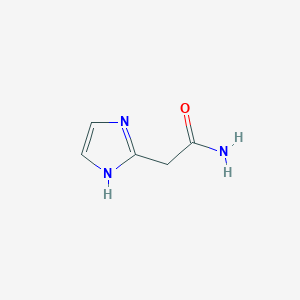
4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride salt is an organic compound that features a phenylamine core substituted with a 3-fluoro-benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride salt typically involves the reaction of 4-hydroxybenzaldehyde with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate in a solvent like acetone . The reaction mixture is heated to 60°C for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride salt can undergo various chemical reactions, including:
Oxidation: The phenylamine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride salt has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride salt involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the binding affinity and specificity of the compound for its target, leading to desired biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3-Fluoro-benzyloxy)-benzaldehyde: A related compound with similar structural features but different functional groups.
4-(3-Fluoro-benzyloxy)-benzoic acid: Another related compound with a carboxylic acid group instead of an amine.
Uniqueness
4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride salt is unique due to its specific substitution pattern and the presence of both a fluoro group and a benzyloxy group. This combination of functional groups can confer unique chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
57181-87-0 |
|---|---|
Molecular Formula |
C13H13ClFNO |
Molecular Weight |
253.70 g/mol |
IUPAC Name |
4-[(3-fluorophenyl)methoxy]aniline;hydrochloride |
InChI |
InChI=1S/C13H12FNO.ClH/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13;/h1-8H,9,15H2;1H |
InChI Key |
YVZBGEKZPDVZOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-1-azaspiro[4.4]nonan-6-OL](/img/structure/B13922556.png)
![tert-butyl (3aS,8bR)-4-amino-8-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B13922563.png)
![Ethyl 5-{4-[(4-bromo-5-methyl-1H-pyrrole-2-carbonyl)amino]piperidin-1-yl}-[1,3,4]thiadiazole-2-carboxylate](/img/structure/B13922570.png)









![(2R,3R,4R,5R)-5-(hydroxymethyl)-2-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B13922626.png)

